molecular formula C23H25N3O4 B14960247 1-(2-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(2-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14960247
M. Wt: 407.5 g/mol
InChI Key: JPNOYVHPQVWCAQ-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a morpholine moiety, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

1-(2-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O4/c1-16-6-2-5-9-20(16)26-15-17(14-21(26)27)22(28)24-19-8-4-3-7-18(19)23(29)25-10-12-30-13-11-25/h2-9,17H,10-15H2,1H3,(H,24,28)

InChI Key

JPNOYVHPQVWCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4

Origin of Product

United States

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